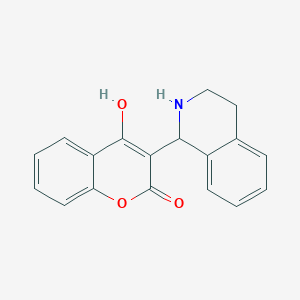

4-hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one

CAS No.: 860649-07-6

Cat. No.: VC2676152

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 860649-07-6 |

|---|---|

| Molecular Formula | C18H15NO3 |

| Molecular Weight | 293.3 g/mol |

| IUPAC Name | 4-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)chromen-2-one |

| Standard InChI | InChI=1S/C18H15NO3/c20-17-13-7-3-4-8-14(13)22-18(21)15(17)16-12-6-2-1-5-11(12)9-10-19-16/h1-8,16,19-20H,9-10H2 |

| Standard InChI Key | PFVOVIRMXZOBKV-UHFFFAOYSA-N |

| SMILES | C1CNC(C2=CC=CC=C21)C3=C(C4=CC=CC=C4OC3=O)O |

| Canonical SMILES | C1CNC(C2=CC=CC=C21)C3=C(C4=CC=CC=C4OC3=O)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

4-Hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one belongs to a class of heterocyclic compounds combining coumarin and isoquinoline moieties. It is formally identified by its CAS registry number 860649-07-6 and is also known by synonyms including "4-hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one" and "2H-1-Benzopyran-2-one, 4-hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-" . The compound's systematic naming follows IUPAC conventions for heterocyclic compounds, identifying both the chromen-2-one (coumarin) scaffold and the tetrahydroisoquinolinyl substituent.

Structural Features

The molecule contains two primary structural components: a 4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin) core and a 1,2,3,4-tetrahydroisoquinoline group. These components are connected via a C-C bond between the C3 position of the coumarin and the C1 position of the tetrahydroisoquinoline. This creates a complex fused-ring system with multiple heterocyclic elements. The 4-hydroxycoumarin portion consists of a benzene ring fused to a pyrone ring with a hydroxyl group at position 4, while the tetrahydroisoquinoline portion features a partially hydrogenated isoquinoline structure.

Physical and Chemical Properties

Basic Physicochemical Properties

The fundamental properties of 4-hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one are summarized in Table 1, which presents the essential identifying information and physical characteristics of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅NO₃ |

| Molecular Weight | 293.32 g/mol |

| CAS Number | 860649-07-6 |

| Density (Predicted) | 1.357±0.06 g/cm³ |

| Boiling Point (Predicted) | 531.3±50.0 °C |

| pKa (Predicted) | 4.50±1.00 |

Table 1: Basic physicochemical properties of 4-hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one

The molecule possesses a relatively high predicted boiling point of 531.3±50.0 °C, indicating strong intermolecular forces that likely result from the presence of multiple aromatic rings and hydrogen-bonding capabilities. The predicted pKa value of 4.50±1.00 suggests moderate acidity for the hydroxyl group at the 4-position of the coumarin portion, which is consistent with other 4-hydroxycoumarin derivatives.

Structural Determinants of Reactivity

The 4-hydroxy group on the coumarin moiety likely represents a key reactive site within the molecule. In similar 4-hydroxycoumarin derivatives, this hydroxyl group can participate in keto-enol tautomerism, affecting the compound's reactivity in various chemical transformations. The nitrogen atom in the tetrahydroisoquinoline portion also serves as a potential site for interactions, particularly in hydrogen bonding and as a Lewis base in chemical reactions.

The presence of multiple aromatic and heterocyclic rings suggests that the compound may exhibit UV absorbance properties typical of coumarins, which often display fluorescence characteristics. These spectroscopic properties could potentially be useful for analytical detection methods or applications in fluorescent probes.

Synthetic Approaches and Related Derivatives

Related Coumarin Derivatives

Several related compounds have been synthesized and characterized in the literature, including various 3-substituted 4-hydroxycoumarin derivatives. For instance, compounds such as 3-[(4-chlorophenyl)(ethylamino)methyl]-4-hydroxy-2H-chromen-2-one and 3-[(ethylamino)(4-hydroxyphenyl)methyl]-4-hydroxy-2H-chromen-2-one have been reported . These compounds share the 4-hydroxycoumarin scaffold with our target molecule but differ in the nature of the substituent at position 3.

The synthesis of these related derivatives typically follows a general procedure as outlined below:

-

Reaction of 4-hydroxycoumarin with an aldehyde and an amine

-

Catalysis using nanoparticles or other catalysts

-

Purification through recrystallization methods

Structural Comparison with Related Compounds

Relationship to Isoquinoline Derivatives

To better understand the structural context of 4-hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one, it is informative to compare it with related isoquinoline derivatives. For instance, compounds such as 5-hydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS: 56469-02-4) and 8-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS: 135329-20-3) share structural similarity with the isoquinoline portion of our target compound .

These related isoquinoline derivatives possess different substitution patterns of hydroxyl groups on the isoquinoline scaffold. For example, 5-hydroxy-3,4-dihydro-2H-isoquinolin-1-one has a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol , while 8-hydroxy-3,4-dihydroisoquinolin-1(2H)-one also has a molecular formula of C₉H₉NO₂ and the same molecular weight but differs in the position of the hydroxyl group .

Comparison of Physical Properties

Table 2 presents a comparison of physical properties between 4-hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one and structurally related compounds.

| Compound | Molecular Formula | Molecular Weight | Predicted Boiling Point | Predicted Density |

|---|---|---|---|---|

| 4-Hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one | C₁₈H₁₅NO₃ | 293.32 g/mol | 531.3±50.0 °C | 1.357±0.06 g/cm³ |

| 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one | C₉H₉NO₂ | 163.17 g/mol | 473.8±45.0 °C | 1.282±0.06 g/cm³ |

| 3-[(Ethylamino)(4-hydroxyphenyl)methyl]-4-hydroxy-2H-chromen-2-one | C₁₈H₁₇NO₃ | 296.11 g/mol | Not available | Not available |

Table 2: Comparison of physicochemical properties between the target compound and related structures

This comparison highlights the structural diversity among these related compounds while also demonstrating similarities in certain physical properties. The target compound has a significantly higher molecular weight than the isoquinoline derivatives due to the additional coumarin moiety, which also contributes to its higher predicted boiling point.

Analytical Characterization Methods

Spectroscopic Identification

For compounds similar to 4-hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one, characterization typically involves multiple spectroscopic techniques. Fourier-transform infrared spectroscopy (FT-IR) is commonly used to identify key functional groups, while nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about the carbon and hydrogen framework.

In related compounds such as 3-[(ethylamino)(aryl)methyl]-4-hydroxy-2H-chromen-2-one derivatives, characteristic FT-IR signals include bands around 3400 cm⁻¹ (O-H stretching), 3100 cm⁻¹ (N-H stretching), and 1650-1700 cm⁻¹ (C=O stretching) . The ¹H NMR spectrum would likely show distinctive signals for the aromatic protons of both the coumarin and isoquinoline portions, as well as signals for the aliphatic protons in the tetrahydroisoquinoline ring.

Chromatographic Analysis

Chromatographic methods such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable for assessing the purity of 4-hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one and monitoring reactions during its synthesis. Mass spectrometry provides accurate mass determination, which is essential for confirming the molecular formula and structure of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume